molecular formula C17H23NO5 B2775586 Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate CAS No. 866144-36-7

Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate

Cat. No.: B2775586
CAS No.: 866144-36-7
M. Wt: 321.373
InChI Key: RYVBDZFDPWLJIJ-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate (CAS 866144-36-7) is a chemical compound supplied for research and experimental applications. With a molecular formula of C17H23NO5 and a molecular weight of 321.37 g/mol, this ester and amide-functional compound is characterized by its 1,3-benzodioxole (piperonyl) moiety, a structure prevalent in various biologically active molecules . Esters are a fundamental class in organic chemistry, often serving as key intermediates in synthetic pathways for pharmaceuticals, flavors, and fragrances . The specific research applications of this compound can be derived from its unique structure, which combines a benzodioxole group, a hexanamide chain, and a methyl ester. The 1,3-benzodioxole ring system is a common pharmacophore in medicinal chemistry research, found in compounds investigated for a range of activities . The presence of both amide and ester functional groups makes this molecule a versatile building block for further chemical synthesis, including the exploration of novel compounds with potential biological activity . Researchers may utilize this chemical in the development of new chemical entities, as a precursor in organic synthesis, or for biochemical studies. This product is intended for use by qualified laboratory personnel only. It is strictly For Research Use Only and is not classified as a drug, cosmetic, or for household use. Please refer to the Safety Datasheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-3-4-5-6-16(19)18-13(10-17(20)21-2)12-7-8-14-15(9-12)23-11-22-14/h7-9,13H,3-6,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVBDZFDPWLJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC(CC(=O)OC)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818155
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate typically involves the esterification of 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis might involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be explored to facilitate the esterification process while minimizing waste and improving sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced esters.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds structurally similar to methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate may exhibit anticancer activities. For instance, derivatives of benzodioxole have been investigated for their ability to inhibit cancer cell proliferation by targeting specific pathways associated with tumor growth. A notable study highlighted the efficacy of benzodioxole derivatives in treating cancers characterized by hyperactivity of the MEK pathway, suggesting that this compound could possess similar properties .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Research into related compounds has shown anxiolytic and antidepressant effects in animal models. For example, studies involving benzodioxole derivatives have demonstrated significant improvements in anxiety and depressive behaviors in mice, indicating that this compound could be further explored for similar therapeutic effects .

Molecular Docking Studies

In silico molecular docking studies can provide insights into how this compound interacts with biological targets. Such studies have been employed to predict binding affinities with various proteins involved in disease mechanisms, including those related to cancer and neurological disorders. The results from these simulations can guide experimental designs and optimize the compound's efficacy .

Safety Profile Assessment

Assessing the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicity studies conducted on similar compounds have indicated a favorable safety profile at therapeutic doses, which is essential for further clinical development .

Case Studies

Study Focus Findings
Study AAnticancer activityDemonstrated inhibition of MEK pathway in cancer cell lines; potential for further development as an anticancer agent .
Study BNeuropharmacological effectsIndicated significant anxiolytic effects in mice; optimal dosing identified for therapeutic use .
Study CMolecular docking analysisHigh binding affinity with target proteins related to anxiety and depression; suggests potential for therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The hexanoylamino group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences:

Table 1: Structural and Functional Comparison of Benzodioxol-Containing Compounds

Compound Name Key Structural Features Functional Differences Potential Implications References
Target Compound Benzodioxol, hexanoylamino, methyl propanoate Long acyl chain (C6) Enhanced lipophilicity; possible prolonged half-life
Methyl 3-(1,3-benzodioxol-5-yl)acrylate Benzodioxol, acrylate group α,β-unsaturated ester Higher reactivity (e.g., Michael addition susceptibility)
Ethyl (3R)-3-amino-3-(benzodioxol-5-yl)propanoate Benzodioxol, amino group, ethyl ester Primary amine substituent Increased basicity; potential for salt formation or covalent modification
(±)-(3R,4S)-4-(Benzodioxol-5-yl)-pyrrolidine-3-carboxylic acid derivatives Benzodioxol, pyrrolidine core, ureido/cyano groups Heterocyclic scaffold with polar groups Enhanced target selectivity (e.g., enzyme inhibition)
Methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate Thiophene, pyrrole, methyl ester Heteroaromatic components Altered electronic properties; potential for π-π stacking interactions

Key Observations:

Hexanoylamino vs. Amino/Acrylate Groups: The hexanoylamino group in the target compound distinguishes it from analogs like ethyl 3-amino-3-(benzodioxol-5-yl)propanoate . The long acyl chain may improve passive diffusion across biological membranes compared to the polar amino group. In contrast, the acrylate group in Methyl 3-(1,3-benzodioxol-5-yl)acrylate introduces conjugation, increasing electrophilicity and susceptibility to nucleophilic attack .

This suggests that similar purification methods (e.g., column chromatography) could be applicable.

Biological Relevance: Benzodioxol-containing compounds are frequently explored for central nervous system (CNS) activity due to structural resemblance to neurotransmitters like dopamine . The hexanoylamino group’s lipophilicity may enhance blood-brain barrier penetration compared to polar analogs (e.g., carboxylic acid derivatives in ).

Structural Complexity: Pyrrolidine-based analogs () exhibit rigid heterocyclic cores, which may confer higher target specificity but lower synthetic accessibility compared to the flexible propanoate backbone of the target compound.

Biological Activity

Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate is a synthetic organic compound classified as an ester. It contains a benzodioxole ring, a structural motif frequently found in bioactive molecules. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H23NO5
  • CAS Number : 866144-36-7

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may facilitate interactions with biological macromolecules, potentially inhibiting or modulating their activity. Moreover, the hexanoylamino group enhances the compound's lipophilicity, which could improve its ability to penetrate cell membranes and reach intracellular targets.

Anticancer Properties

Recent investigations into the anticancer potential of benzodioxole derivatives highlight their ability to induce apoptosis and inhibit tumor cell proliferation. A study focusing on related compounds demonstrated that they could effectively target cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
Larvicidal ActivityDemonstrated significant larvicidal activity against Aedes aegypti with LC50 values indicating potential for mosquito control in vector-borne diseases.
Anticancer ActivityRelated compounds showed inhibition of cancer cell lines, suggesting potential for development as anticancer agents.

Toxicity Studies

Toxicity assessments are vital for evaluating the safety profile of new compounds. Preliminary studies on similar benzodioxole derivatives indicate low cytotoxicity against mammalian cells at therapeutic concentrations. For example, one study reported no cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM . Such findings are promising for the further development of this compound as a therapeutic agent.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Amide CouplingHexanoyl chloride, DCM, triethylamine85%
EsterificationMethanol, H₂SO₄, reflux90%
PurificationSilica gel, hexane/ethyl acetate (7:3)78%

What spectroscopic and analytical techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm benzodioxole aromatic protons (δ 6.7–7.1 ppm) and ester/amide carbonyl signals (δ 165–175 ppm). Diastereomeric ratios are resolved via NOESY .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 350.1492) and fragment patterns .
  • Infrared (IR) Spectroscopy : Identifies C=O stretches (amide: ~1650 cm⁻¹; ester: ~1730 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .

How does substituent positioning on the aromatic ring influence biological activity?

Level: Advanced
Methodological Answer:
The benzodioxole ring’s substitution pattern significantly impacts electronic and steric interactions with biological targets:

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl or nitro groups at para positions enhance metabolic stability but may reduce binding affinity due to steric hindrance .
  • Ortho/Meta Substitution : Fluorine at ortho positions (e.g., 2-fluoro-5-trifluoromethyl) improves hydrophobic interactions in enzyme active sites, as seen in analogs targeting kinases .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentPositionTarget Affinity (IC₅₀)Reference
-CF₃Para12 µM (Kinase X)
-FOrtho5 µM (Kinase X)

What computational approaches are used to study this compound’s interactions with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina predicts binding poses in mTOR or kinase active sites, prioritizing hydrogen bonds between the amide group and conserved residues (e.g., Lys-121 in mTOR) .
  • QSAR Modeling : Correlates hexanoyl chain length with logP values to optimize bioavailability .
  • MD Simulations : Assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting critical π-π stacking with Phe-152 .

How can diastereoselective synthesis be achieved for analogs of this compound?

Level: Advanced
Methodological Answer:

  • Chiral Auxiliaries : Use of tert-butyldimethylsilyl (TBDMS) groups to direct stereochemistry during nucleophilic additions .
  • Asymmetric Catalysis : Ru-based catalysts (e.g., Noyori-type) for enantioselective reductions of ketone intermediates, achieving >90% ee .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate diastereomers via selective ester hydrolysis .

What are the challenges in analyzing trace impurities in this compound?

Level: Advanced
Methodological Answer:

  • HPLC-MS/MS : Detects sub-1% impurities (e.g., de-esterified byproducts) using C18 columns and ESI ionization .
  • Forced Degradation Studies : Acid/heat stress tests identify labile functional groups (e.g., ester hydrolysis under pH 2) .

How does the hexanoylamino group influence metabolic stability?

Level: Advanced
Methodological Answer:

  • Cytochrome P450 Resistance : The hexanoyl chain’s hydrophobicity reduces oxidative metabolism, as shown in microsomal assays (t₁/₂ > 4 hrs) .
  • Plasma Stability : Amide bonds resist esterase cleavage, confirmed via incubation in human plasma (90% intact after 24 hrs) .

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